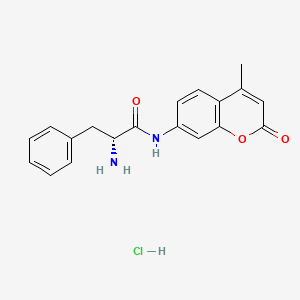

H-D-Phe-AMC hydrochloride

Description

Fundamental Principles of Fluorogenic Enzyme Assays

Fluorogenic enzyme assays are a cornerstone of modern biochemistry, offering high sensitivity and real-time monitoring of enzymatic reactions. nih.govnih.gov The fundamental principle of these assays lies in the use of a substrate that is initially non-fluorescent or weakly fluorescent. creative-enzymes.com Upon enzymatic cleavage, a highly fluorescent molecule is released. creative-enzymes.comiris-biotech.de This process allows researchers to continuously monitor the progress of the reaction by measuring the increase in fluorescence intensity over time. nih.gov

The intensity of the emitted light is directly proportional to the concentration of the fluorescent product, which in turn correlates with the enzyme's activity. numberanalytics.com This method is significantly more sensitive than traditional spectrophotometric assays and is less prone to interference from sample turbidity. numberanalytics.com The high sensitivity of fluorometric assays is particularly advantageous when working with small sample sizes, such as those obtained from patient tissues or individual cells. creative-enzymes.com

Evolution and Significance of Aminomethylcoumarin (AMC) Derivatives in Biochemical Research

Among the various fluorophores used in these assays, 7-amino-4-methylcoumarin (B1665955) (AMC) has become a widely utilized probe for detecting protease activity. nih.gov When an AMC molecule is attached to a peptide, its fluorescence is quenched. iris-biotech.de However, upon enzymatic cleavage of the amide bond, the free AMC is liberated, resulting in a significant increase in fluorescence. iris-biotech.de This "turn-on" fluorescence provides a clear and measurable signal of enzyme activity. iris-biotech.de

The versatility of AMC has led to the synthesis of numerous derivatives, each tailored for specific applications. researchgate.net For instance, 7-amino-4-methyl coumarin-3-acetic acid (AMCA) is another derivative that emits in the blue region and can be attached to various molecules. iris-biotech.de The development of these derivatives has expanded the utility of fluorogenic assays, enabling researchers to study a wide range of enzymes with high specificity.

Overview of Peptidyl-AMC Conjugates as Protease Substrates

Peptidyl-AMC conjugates are synthetic molecules where a peptide sequence is linked to an AMC fluorophore. chemimpex.com These conjugates are designed to be specific substrates for particular proteases. The peptide sequence mimics the natural cleavage site of the target enzyme. When the protease recognizes and cleaves this sequence, the AMC is released, generating a fluorescent signal. nih.gov

The use of peptidyl-AMC substrates is a well-established method for determining the specificity of proteases. nih.gov By creating libraries of different peptide sequences linked to AMC, researchers can rapidly profile the substrate preferences of an enzyme. nih.gov This approach is invaluable for understanding the biological roles of proteases and for developing specific inhibitors.

Properties

IUPAC Name |

(2R)-2-amino-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3.ClH/c1-12-9-18(22)24-17-11-14(7-8-15(12)17)21-19(23)16(20)10-13-5-3-2-4-6-13;/h2-9,11,16H,10,20H2,1H3,(H,21,23);1H/t16-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRCLWALSXXXJCV-PKLMIRHRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H](CC3=CC=CC=C3)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

H D Phe Amc Hydrochloride: a Specialized Research Probe

Structural Basis for Enzymatic Interaction and Cleavage

The interaction of H-D-Phe-AMC hydrochloride with proteases is fundamentally governed by its molecular architecture. The compound consists of a D-phenylalanine residue, which presents a specific side chain and stereochemistry, and the 7-amino-4-methylcoumarin (B1665955) (AMC) moiety, linked by an amide bond. chemimpex.com Proteases, a class of enzymes that catalyze the cleavage of peptide bonds, often exhibit a high degree of specificity for the amino acid residues flanking the scissile bond. biorxiv.org

The phenylalanine residue provides a hydrophobic side chain that can fit into the substrate-binding pockets of certain proteases, such as chymotrypsin (B1334515) and chymotrypsin-like enzymes, which show a preference for aromatic or large hydrophobic residues at the P1 position (the amino acid residue on the N-terminal side of the cleaved bond). The core of the enzymatic interaction involves the recognition of the D-phenylalanine by the enzyme's active site. Following this recognition, the enzyme catalyzes the hydrolysis of the amide bond between the phenylalanine residue and the AMC group. chemimpex.comcaymanchem.com This cleavage event is the basis for its use in enzymatic assays.

Role as a Fluorogenic Reporter Substrate

The primary application of H-D-Phe-AMC hydrochloride in research is as a fluorogenic substrate. chemimpex.com In its intact form, the compound is essentially non-fluorescent. The AMC group, while conjugated to the D-phenylalanine, has its fluorescence quenched.

Upon enzymatic cleavage of the amide bond by a protease, the free 7-amino-4-methylcoumarin (AMC) is released. caymanchem.com Liberated AMC is highly fluorescent, exhibiting excitation and emission maxima typically in the range of 340-380 nm and 440-460 nm, respectively. caymanchem.comsigmaaldrich.com This significant increase in fluorescence upon cleavage allows for the real-time monitoring of enzymatic activity. chemimpex.com The rate of increase in fluorescence is directly proportional to the rate of substrate hydrolysis, enabling researchers to quantify protease activity and determine key kinetic parameters. This method is highly sensitive, allowing for the detection of very low levels of protease activity. nih.gov

The use of fluorogenic substrates like H-D-Phe-AMC hydrochloride is a cornerstone of modern enzyme kinetics and is widely employed in high-throughput screening for the discovery of protease inhibitors. chemimpex.com

D-Amino Acid Stereochemistry and its Influence on Protease Recognition

The defining feature of H-D-Phe-AMC hydrochloride is the presence of a D-amino acid. Natural proteins and peptides are composed almost exclusively of L-amino acids. Consequently, the vast majority of endogenous proteases have evolved to recognize and cleave peptide bonds adjacent to L-amino acids. nih.govmdpi.com

The introduction of a D-amino acid, such as D-phenylalanine, into a peptide sequence dramatically alters its interaction with these proteases. Due to the different spatial arrangement of the side chain, amino group, and carboxyl group (chirality), a D-amino acid often fits poorly into the active site of a protease that is specific for L-amino acids. nih.gov This "chirality mismatch" generally results in a significantly reduced rate of cleavage or complete resistance to proteolysis. nih.govmdpi.com

This resistance to cleavage by common proteases is a key advantage in certain research contexts. For instance, when studying specific proteases that might have an unusual or engineered specificity for D-amino acids, H-D-Phe-AMC hydrochloride can serve as a highly selective probe. The incorporation of D-amino acids into peptide-based drugs is also a common strategy to enhance their stability and prolong their half-life in a biological environment, where they would otherwise be rapidly degraded by endogenous proteases. mdpi.comacs.org Research has shown that even the substitution of a single L-amino acid with its D-enantiomer can confer significant resistance to proteolytic degradation. acs.org

Methodological Frameworks for H D Phe Amc Hydrochloride Utilization

Quantitative Enzymatic Activity Assays

The primary application of H-D-Phe-AMC hydrochloride is in the quantitative measurement of enzymatic activity. This is achieved through various assay formats that monitor the release of fluorescent AMC.

Fluorometric Assay Design and Optimization

The design of a robust fluorometric assay using H-D-Phe-AMC hydrochloride requires careful optimization of several parameters to ensure accurate and reproducible results. Key considerations include the selection of an appropriate assay buffer, determination of optimal substrate and enzyme concentrations, and standardization of incubation time and temperature.

The assay buffer should maintain a stable pH and ionic strength suitable for the specific enzyme under investigation. nih.gov For instance, a common buffer for proteasome activity assays is 50 mM Tris-HCl (pH 7.6) supplemented with 100 mM KCl, 0.5 mM MgCl2, and 0.1 mM ATP. nih.gov The inclusion of bovine serum albumin (BSA) can also be beneficial to prevent non-specific binding of the enzyme to reaction vessels. harvard.edu

Optimization of substrate concentration is critical. It is typically recommended to use a substrate concentration that is at or below the Michaelis-Menten constant (KM) of the enzyme to ensure the reaction rate is proportional to enzyme concentration. wikipedia.org The final concentration of H-D-Phe-AMC hydrochloride in the assay will depend on the specific enzyme being studied.

The choice of microplate is also a crucial factor. Different black microplates, commonly used for fluorescence assays, can yield significantly different measured activities due to variations in their binding properties. nih.gov It is therefore essential to select and consistently use a microplate suitable for the specific assay conditions.

A standard curve using free AMC is essential for converting the measured relative fluorescence units (RFU) into the molar amount of product formed. nih.gov This allows for the calculation of specific activity in units such as nmol AMC released/min/mg of protein. nih.gov

Table 1: Key Parameters for Fluorometric Assay Optimization

| Parameter | Recommended Consideration | Example |

| Assay Buffer | Maintain optimal pH and ionic strength for the enzyme. nih.gov | 50 mM Tris-HCl, pH 7.5 harvard.edu |

| Substrate Concentration | Use a concentration around the KM value. wikipedia.org | 10 µM for proteasome activity harvard.edu |

| Enzyme Concentration | Ensure the reaction rate is in the linear range. nih.gov | 0.2 µg/mL for recombinant human FAP |

| Incubation Temperature | Maintain a constant and optimal temperature for the enzyme. | 37°C for proteasome activity nih.govharvard.edu |

| Microplate Type | Use black, low-binding plates for fluorescence assays. nih.gov | Black 96-well flat-bottom plate harvard.edu |

| AMC Standard Curve | Generate a standard curve with known concentrations of free AMC. nih.gov | Dilutions ranging from 0–8 µM nih.gov |

Real-Time Enzyme Kinetics Measurement

H-D-Phe-AMC hydrochloride is well-suited for real-time (kinetic) measurements of enzyme activity. chemimpex.com This method involves continuously monitoring the increase in fluorescence over time as the substrate is hydrolyzed. nih.gov Kinetic assays provide valuable information about the initial reaction velocity (V0) and can be used to study the influence of inhibitors or activators on enzyme activity. wikipedia.org

For a typical kinetic assay, the reaction is initiated by adding the enzyme to a pre-warmed solution containing the substrate in a fluorescence plate reader. The fluorescence intensity is then measured at regular intervals (e.g., every minute) for a defined period. harvard.edu The initial rate of the reaction is determined from the linear portion of the progress curve (fluorescence versus time). wikipedia.org This approach allows for the rapid determination of kinetic parameters such as Vmax and KM. nih.gov

The ability to monitor the reaction in real-time is particularly advantageous for high-throughput screening (HTS) of potential enzyme inhibitors. nih.gov It allows for the rapid identification of compounds that alter the rate of the enzymatic reaction.

Endpoint Assay Methodologies for Product Formation

In an endpoint assay, the reaction is allowed to proceed for a fixed period, after which it is stopped, and the total amount of fluorescent product formed is measured. This method is often simpler to perform than a kinetic assay but provides less detailed information about the reaction kinetics.

The reaction is typically initiated by the addition of the enzyme and incubated for a specific time. The reaction can be stopped by adding a reagent that denatures the enzyme, such as a strong acid or a specific inhibitor. The final fluorescence is then read using a fluorometer.

Substrate Preparation and Handling for Controlled Research Environments

Proper preparation and handling of H-D-Phe-AMC hydrochloride are essential to ensure the integrity and reliability of experimental results. The compound is typically supplied as a solid and should be stored under desiccated conditions and protected from light. sigmaaldrich.com For long-term storage, it is recommended to keep it at -20°C. sigmaaldrich.commerckmillipore.com

Stock solutions of H-D-Phe-AMC hydrochloride are commonly prepared in dimethyl sulfoxide (B87167) (DMSO). caymanchem.com Once reconstituted, the stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles, which can lead to degradation. sigmaaldrich.commerckmillipore.com Stock solutions are generally stable for up to 3 months when stored under these conditions. sigmaaldrich.commerckmillipore.com When preparing working solutions, the stock solution is diluted into the appropriate assay buffer. It is important to ensure that the final concentration of DMSO in the assay is low enough to not affect enzyme activity.

Advanced Instrumentation for Fluorescence-Based Detection in Enzymatic Studies

The detection of the fluorescent signal generated from the enzymatic cleavage of H-D-Phe-AMC hydrochloride relies on the use of a fluorometer or a fluorescence microplate reader. nih.govharvard.edu

Spectrofluorometric Applications for Excitation and Emission Profiling

A spectrofluorometer is used to measure the fluorescence intensity of the liberated AMC. The released 7-amino-4-methylcoumarin (B1665955) (AMC) has characteristic excitation and emission maxima that are used for its detection. The optimal excitation wavelength for AMC is in the range of 340-380 nm, and the emission is typically measured at around 440-460 nm. caymanchem.comsigmaaldrich.comechelon-inc.com

It is important to determine the optimal excitation and emission wavelengths for the specific instrument and assay conditions being used. This can be done by performing excitation and emission scans of a solution containing free AMC. Modern fluorescence plate readers allow for the selection of specific excitation and emission wavelengths and can be programmed to perform kinetic reads at defined intervals.

Table 2: Spectroscopic Properties of 7-Amino-4-methylcoumarin (AMC)

| Property | Wavelength Range (nm) | Reference |

| Excitation Maximum (λex) | 340 - 380 | caymanchem.comsigmaaldrich.comechelon-inc.com |

| Emission Maximum (λem) | 440 - 460 | caymanchem.comsigmaaldrich.comechelon-inc.com |

High-Throughput Microplate Reader Systems for Kinetic Analysis

High-throughput screening (HTS) platforms utilizing microplate readers are indispensable tools for the kinetic analysis of enzymatic reactions, offering the capacity to perform rapid, automated, and parallel measurements of a large number of samples. The fluorogenic substrate, H-D-Phe-AMC hydrochloride, is well-suited for such systems, particularly in the study of proteases like chymotrypsin (B1334515).

The fundamental principle of this application lies in the enzymatic cleavage of the non-fluorescent H-D-Phe-AMC substrate. This cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The rate of increase in fluorescence intensity is directly proportional to the rate of the enzymatic reaction. Microplate readers can be configured to monitor this change in fluorescence over time, providing real-time kinetic data.

A typical experimental setup involves dispensing the enzyme and substrate into the wells of a microplate. The reaction is initiated, and the plate is immediately placed in a microplate reader. The instrument is programmed to take fluorescence readings at regular intervals. The excitation and emission wavelengths for AMC are typically set around 345-365 nm and 440-460 nm, respectively. nih.gov This continuous monitoring of the reaction progress allows for the generation of progress curves, from which initial reaction velocities can be determined.

The data generated from these high-throughput kinetic assays are crucial for determining key enzymatic parameters, such as the Michaelis-Menten constant (K_m), maximum reaction velocity (V_max), and catalytic efficiency (k_cat/K_m). Furthermore, these systems are extensively used for the screening of enzyme inhibitors, where the potency of an inhibitor is often expressed as its half-maximal inhibitory concentration (IC50). nih.gov

Detailed Research Findings

Table 1: Representative Kinetic Data for Protease Activity using an AMC-based Substrate

| Substrate Concentration (µM) | Initial Velocity (RFU/min) |

|---|---|

| 5 | 50.2 |

| 10 | 95.8 |

| 20 | 165.4 |

| 40 | 250.1 |

| 80 | 340.7 |

| 160 | 410.3 |

RFU = Relative Fluorescence Units

From such data, kinetic parameters can be derived using non-linear regression analysis fitting to the Michaelis-Menten equation. The table below illustrates the kind of kinetic parameters that would be determined for an enzyme using a substrate like H-D-Phe-AMC hydrochloride. The data presented is hypothetical but representative of what would be expected from such an analysis.

Table 2: Hypothetical Kinetic Parameters for Chymotrypsin with H-D-Phe-AMC Hydrochloride

| Parameter | Value | Unit |

|---|---|---|

| K_m | 50 | µM |

| V_max | 500 | RFU/min |

| k_cat | 10 | s⁻¹ |

High-throughput microplate reader systems, therefore, provide a robust and efficient methodological framework for the detailed kinetic characterization of enzymes using fluorogenic substrates like H-D-Phe-AMC hydrochloride. The ability to rapidly screen large numbers of compounds and obtain detailed kinetic information is a cornerstone of modern drug discovery and enzymology research.

Applications in Protease Enzymology and Specificity Studies

Characterization of Serine Protease Activity

Serine proteases are a large family of enzymes characterized by a key serine residue in their active site. d-nb.info They are involved in a wide range of physiological processes, and their dysregulation is implicated in various diseases. d-nb.info The comprehensive biochemical analysis of serine proteases is crucial for understanding their function and for developing targeted therapies. nih.gov

The determination of substrate specificity is fundamental to understanding the biological role of a protease. Techniques like positional scanning of substrate combinatorial libraries (PS-SCL) are employed to delineate the preferred amino acid sequences that a protease will cleave. nih.gov This information is vital for designing specific inhibitors and probes for these enzymes.

For instance, studies on the parasitic nematode Anisakis simplex revealed a trypsin-like serine protease that preferentially cleaves substrates with an arginine residue at the P1 position. nih.gov The presence of a bulky hydrophobic residue at the P2 position, however, significantly reduced the rate of substrate hydrolysis, highlighting the importance of this position in substrate recognition. nih.gov In the context of inflammatory bowel disease (IBD), activity-based probes have been used to identify active serine proteases secreted by colonic mucosa, revealing that cathepsin G and thrombin are overactive in IBD patients compared to healthy individuals. d-nb.info

| Enzyme | P1 Preference | P2 Influence | Source Organism/Condition |

| Anisakis simplex serine protease | Arginine | Bulky hydrophobic residues decrease hydrolysis | Anisakis simplex |

| Cathepsin G | Not specified | Not specified | Inflammatory Bowel Disease |

| Thrombin | Not specified | Not specified | Inflammatory Bowel Disease |

The Michaelis-Menten model is a cornerstone of enzyme kinetics, describing the relationship between the rate of an enzyme-catalyzed reaction and the concentration of its substrate. libretexts.org The two key parameters derived from this model are the Michaelis constant (K_m) and the catalytic constant (k_cat). K_m represents the substrate concentration at which the reaction rate is half of its maximum (V_max) and is an indicator of the enzyme's affinity for the substrate. libretexts.orgwikipedia.org k_cat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. nih.gov

The determination of these parameters is crucial for characterizing the efficiency of an enzyme. For example, a serine protease from Anisakis simplex was found to have K_m values of 0.019 mM and 0.013 mM for the substrates Z-Gly-Pro-Arg-AMC and Z-Phe-Pro-Arg-AMC, respectively. nih.gov In another study, a serine protease from the mollusk Aplysia dactylomela showed high catalytic efficiency with the fluorogenic substrate Acetyl-Pro-Phe-Arg-AMC. sld.cu

| Enzyme | Substrate | K_m (mM) |

| Anisakis simplex serine protease | Z-Gly-Pro-Arg-AMC | 0.019 |

| Anisakis simplex serine protease | Z-Phe-Pro-Arg-AMC | 0.013 |

| Porcine Trypsin | Z-Gly-Pro-Arg-AMC | 0.002 |

| Porcine Trypsin | Z-Phe-Pro-Arg-AMC | 0.006 |

| Anisakis simplex serine protease | Z-Phe-Arg-AMC | 13.3 |

| Anisakis simplex serine protease | Z-Ile-Leu-Val-Arg-AMC | 24.7 |

The catalytic efficiency of an enzyme is often expressed as the ratio k_cat/K_m. khanacademy.org This value provides a measure of how efficiently an enzyme can convert a substrate into a product at low substrate concentrations. khanacademy.org It is a critical parameter for comparing the effectiveness of different enzymes or the preference of a single enzyme for different substrates.

By analyzing the k_cat/K_m ratio, researchers can gain insights into the physiological relevance of a particular enzyme-substrate interaction. A higher k_cat/K_m value indicates a more efficient enzyme. This analysis is fundamental in drug discovery for the development of potent and specific enzyme inhibitors.

Investigation of Cysteine Protease Substrate Preferences

Cysteine proteases are another major class of proteolytic enzymes that utilize a cysteine residue in their active site for catalysis. renyi.hu They are involved in a variety of cellular processes, and their substrate specificity is a key determinant of their biological function. nih.gov

Fluorogenic substrates like H-D-Phe-AMC hydrochloride are essential for developing sensitive assays to measure cysteine protease activity. These assays typically involve incubating the enzyme with the substrate and monitoring the increase in fluorescence over time as the AMC group is cleaved. nih.gov The reaction conditions, such as pH and the presence of reducing agents like DTT, are optimized to ensure maximal enzyme activity. nih.govnih.gov

For instance, assays for Fasciola hepatica cathepsins L were developed using synthetic fluorogenic peptides to monitor the hydrolysis of the AMC fluorophore. nih.gov Similarly, the activity of human cathepsin B and other cysteine cathepsins has been assessed using substrates like Z-Phe-Arg-AMC, with activity being measured over a broad pH range. nih.gov

Understanding the subtle differences in the substrate specificities of closely related cysteine proteases is crucial for elucidating their unique biological roles. Comparative studies using libraries of peptide substrates can reveal these distinctions.

A study on Fasciola hepatica cathepsins L1 and L2 showed that while both enzymes prefer substrates with Leu, Ile, or norleucine at the P2 position, FhCL1 can also cleave substrates with Val at this position, whereas FhCL2 prefers Pro. nih.gov Both enzymes, however, share a preference for Lys and Arg at the P1 position. nih.gov Further research has demonstrated that substrates like Z-Phe-Arg-AMC and Z-Arg-Arg-AMC are cleaved by several cysteine cathepsins, including B, L, K, S, and V, indicating a degree of overlapping specificity. nih.gov

| Enzyme | P1 Preference | P2 Preference |

| Fasciola hepatica Cathepsin L1 (FhCL1) | Lys, Arg | Leu, Ile, Norleucine, Val |

| Fasciola hepatica Cathepsin L2 (FhCL2) | Lys, Arg | Leu, Ile, Norleucine, Pro |

| Cathepsin B | Arg | Phe, Arg |

| Cathepsin L | Arg | Phe, Arg |

| Cathepsin K | Arg | Phe, Arg |

| Cathepsin S | Arg | Phe, Arg |

| Cathepsin V | Arg | Phe, Arg |

Mechanistic Enzymological Probes

The fluorogenic substrate, H-D-Phe-AMC hydrochloride, serves as a valuable tool in mechanistic enzymology, enabling researchers to probe the intricate details of protease function. Its cleavage results in the release of the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group, providing a continuous and sensitive assay for monitoring enzymatic activity. nih.gov This allows for a deep dive into the fundamental aspects of enzyme-substrate interactions, catalytic processes, and the influence of the surrounding environment on enzymatic efficiency.

Elucidation of Enzyme-Substrate Binding Dynamics

The interaction between a protease and its substrate is a dynamic process involving initial binding, conformational changes, and the precise positioning of the scissile bond within the enzyme's active site. H-D-Phe-AMC hydrochloride, with its D-phenylalanine residue, is particularly useful for studying the stereospecificity and binding pocket preferences of various proteases.

Kinetic studies using substrates like H-D-Phe-AMC hydrochloride allow for the determination of key binding parameters, such as the Michaelis constant (K_m_). The K_m_ value is a measure of the substrate concentration at which the reaction rate is half of the maximum velocity (V_max_) and provides an indication of the affinity of the enzyme for the substrate. A lower K_m_ value generally signifies a higher affinity. By systematically varying the substrate concentration and measuring the initial reaction rates, a Michaelis-Menten plot can be generated, from which K_m_ and V_max_ can be derived.

Furthermore, advanced techniques such as fluorescence quenching can be employed to study binding dynamics. In such experiments, the intrinsic fluorescence of the enzyme (often from tryptophan residues) or the fluorescence of the AMC moiety can be monitored upon substrate binding. Changes in fluorescence intensity can provide information about the proximity and orientation of the substrate within the active site.

Studies of Catalytic Mechanism and Intermediates

H-D-Phe-AMC hydrochloride is instrumental in dissecting the step-by-step catalytic mechanism of proteases. The hydrolysis of the amide bond in this substrate by a serine protease, for example, follows a well-established "ping-pong" mechanism that involves the formation of a covalent acyl-enzyme intermediate.

The catalytic triad (B1167595), typically composed of serine, histidine, and aspartate residues, is central to this process. youtube.com The reaction can be broken down into two main phases: acylation and deacylation.

Acylation Phase:

The histidine residue acts as a general base, abstracting a proton from the serine's hydroxyl group, making it a potent nucleophile. youtube.com

The activated serine oxygen attacks the carbonyl carbon of the phenylalanine residue in H-D-Phe-AMC hydrochloride. wou.edu

This leads to the formation of a short-lived, high-energy tetrahedral intermediate, which is stabilized by a region of the enzyme known as the oxyanion hole. wou.edu

The tetrahedral intermediate then collapses, breaking the peptide bond. The AMC portion of the substrate is released, and its fluorescence can be detected. nih.gov At this stage, the phenylalanine residue is covalently attached to the serine of the enzyme, forming the acyl-enzyme intermediate. libretexts.org

Deacylation Phase:

A water molecule enters the active site.

The histidine residue, now acting as a general acid, donates a proton to the water molecule, activating it for nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate.

A second tetrahedral intermediate is formed.

This intermediate collapses, releasing the phenylalanine product and regenerating the free, active enzyme.

The biphasic nature of this reaction, with an initial "burst" of AMC release followed by a slower, steady-state rate, can sometimes be observed in pre-steady-state kinetic experiments. libretexts.org This burst corresponds to the rapid acylation phase, while the steady-state rate is limited by the slower deacylation step. The ability to monitor the release of the fluorescent AMC group in real-time provides a powerful handle for studying the rates of these individual steps.

Environmental Factor Influence on Enzymatic Hydrolysis (e.g., pH, ionic strength)

pH: The activity of most proteases exhibits a bell-shaped dependence on pH, with an optimal pH at which the enzyme is most active. This pH optimum reflects the ionization states of the catalytic residues. For serine proteases, the histidine residue of the catalytic triad must be in its neutral form to act as a general base in the acylation step. At low pH, the histidine becomes protonated and can no longer accept a proton from serine, leading to a loss of activity. At high pH, other residues important for maintaining the enzyme's structure may become deprotonated, also causing a decrease in activity.

For example, studies on the pH dependence of trypsin-catalyzed hydrolysis have identified key pKa values corresponding to the ionization of active site residues like histidine-57. nih.gov The pH profile of a protease using H-D-Phe-AMC hydrochloride can be determined by measuring the initial reaction rates across a range of pH values, while keeping other conditions constant. The stability of the AMC substrate itself across a pH range is a critical consideration in such assays. nih.gov

Ionic Strength: The ionic strength of the reaction buffer can also have a significant impact on enzymatic activity. The effects of ionic strength are complex and can be attributed to several factors, including:

Shielding of electrostatic interactions: Ions in the solution can shield charges on the enzyme and substrate, which can either enhance or inhibit binding and catalysis depending on the nature of the interactions.

Alterations in protein structure and stability: High salt concentrations can affect the hydration shell of the protein, potentially leading to conformational changes that alter enzyme activity. nih.gov

Effects on the catalytic mechanism: Ionic strength can influence the pKa values of catalytic residues. ukzn.ac.za

Studies on trypsin and chymotrypsin (B1334515) have shown that the effect of ionic strength can be enzyme- and substrate-dependent. For chymotrypsin, the reaction rate has been observed to increase with increasing ionic strength. In contrast, for trypsin, the rate initially increases at low ionic strengths but then decreases as the ionic strength is further elevated. nih.gov The specific effect of ionic strength on the hydrolysis of H-D-Phe-AMC hydrochloride by a particular protease would need to be determined empirically.

The following table illustrates hypothetical data on the effect of pH and ionic strength on the relative activity of a generic protease with an AMC-based substrate.

| pH | Ionic Strength (mM) | Relative Activity (%) |

|---|---|---|

| 6.0 | 50 | 45 |

| 7.0 | 50 | 85 |

| 7.5 | 50 | 100 |

| 8.0 | 50 | 90 |

| 9.0 | 50 | 60 |

| 7.5 | 10 | 80 |

| 7.5 | 100 | 95 |

| 7.5 | 200 | 85 |

H D Phe Amc Hydrochloride in Protease Inhibitor Research

High-Throughput Screening Platforms for Inhibitor Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds for their ability to modulate a biological target. Fluorogenic substrates like H-D-Phe-AMC hydrochloride are exceptionally well-suited for HTS campaigns aimed at discovering novel protease inhibitors due to the simplicity and sensitivity of the assay.

The fundamental principle of an HTS assay using H-D-Phe-AMC hydrochloride involves measuring the reduction in fluorescence in the presence of a potential inhibitor. The assay is typically performed in multi-well plates (e.g., 384- or 1536-well formats) to maximize throughput. A typical HTS workflow includes:

Assay Development and Optimization: Before screening, assay conditions are optimized. This includes determining the optimal concentrations of the target protease and the H-D-Phe-AMC substrate to ensure a robust signal and sensitivity to inhibition. The Michaelis constant (Km) of the substrate for the enzyme is often determined to use a substrate concentration at or below the Km, which makes the assay more sensitive to competitive inhibitors.

Screening: Each well of the microplate receives the target protease, a compound from the screening library, and buffer. After a pre-incubation period to allow the compound to bind to the enzyme, the reaction is initiated by adding H-D-Phe-AMC hydrochloride. nih.gov

Data Acquisition: The plates are incubated for a set period, after which the fluorescence is measured using a plate reader (e.g., at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm for AMC). nih.gov

Hit Identification: The activity of each compound is calculated as a percentage of inhibition relative to control wells (containing enzyme and substrate but no inhibitor). Compounds that exhibit inhibition above a predefined threshold (e.g., >50%) are identified as "hits" for further investigation. libretexts.org

The quality and reliability of an HTS assay are often assessed using the Z'-factor, a statistical parameter that quantifies the separation between the signals of positive (no inhibition) and negative (full inhibition) controls. A Z'-factor greater than 0.5 is generally considered indicative of an excellent and robust assay suitable for HTS. ucsf.edu

Quantification of Protease Inhibitor Potency (IC₅₀, Kᵢ Determination)

Once initial hits are identified from an HTS campaign, their potency must be accurately quantified. The two most common parameters for this are the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

The IC₅₀ value is the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions. To determine the IC₅₀, a dose-response curve is generated. This involves measuring the enzyme's activity using H-D-Phe-AMC hydrochloride across a range of inhibitor concentrations. The resulting data are plotted with inhibitor concentration on the x-axis (typically on a logarithmic scale) and percentage of inhibition on the y-axis. A sigmoidal curve is then fitted to the data to calculate the IC₅₀ value. While IC₅₀ is a widely used measure of potency, it is dependent on the specific assay conditions, including the concentrations of the enzyme and the substrate. nih.gov

The inhibition constant (Kᵢ) is a more absolute and thermodynamically meaningful measure of inhibitor potency. It represents the dissociation constant of the enzyme-inhibitor complex. A lower Kᵢ value signifies a higher affinity of the inhibitor for the enzyme and thus greater potency. The Kᵢ value is independent of substrate concentration. For competitive inhibitors, the Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and its Michaelis constant (Km).

Table 1: Representative Data for IC₅₀ Determination of an Inhibitor against a Trypsin-like Protease using H-D-Phe-AMC Hydrochloride

| Inhibitor Conc. (nM) | Log [Inhibitor] | % Inhibition |

| 1 | 0 | 5.2 |

| 10 | 1 | 15.8 |

| 50 | 1.7 | 41.3 |

| 100 | 2 | 52.1 |

| 250 | 2.4 | 70.5 |

| 500 | 2.7 | 85.6 |

| 1000 | 3 | 94.9 |

| 5000 | 3.7 | 98.1 |

This is an interactive table. You can sort and filter the data.

Analysis of Inhibitor Mechanism of Action (e.g., Competitive, Non-Competitive, Uncompetitive)

Understanding how an inhibitor interacts with an enzyme—its mechanism of action—is crucial for drug development. H-D-Phe-AMC hydrochloride is instrumental in these mechanistic studies. By systematically varying the concentrations of both the inhibitor and the substrate (H-D-Phe-AMC), researchers can elucidate the inhibitor's mechanism. The primary types of reversible inhibition are competitive, non-competitive, and uncompetitive.

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, a competitive inhibitor increases the apparent Km of the substrate but does not affect the maximum reaction velocity (Vmax). libretexts.orgkhanacademy.org

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic efficiency. The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. A non-competitive inhibitor decreases the Vmax but does not change the Km. jackwestin.comkhanacademy.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, not to the free enzyme. This mode of inhibition is more effective at high substrate concentrations. An uncompetitive inhibitor decreases both the Vmax and the apparent Km. khanacademy.org

These mechanisms are typically distinguished by analyzing enzyme kinetics data using graphical methods like the Lineweaver-Burk (double reciprocal) plot. By measuring the initial reaction rates at different substrate (H-D-Phe-AMC) concentrations in the absence and presence of the inhibitor, a series of lines can be plotted. The pattern of these lines reveals the mechanism of inhibition.

Elucidation of Structure-Activity Relationships (SAR) for Inhibitory Compounds

Structure-activity relationship (SAR) studies are a critical component of medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. nih.gov The goal is to optimize a "hit" compound from an HTS screen into a "lead" compound with improved potency, selectivity, and pharmacokinetic properties.

In the context of protease inhibitors, SAR studies involve synthesizing a series of analogues of an initial hit compound. Each new analogue contains specific modifications to its chemical structure. These analogues are then tested for their ability to inhibit the target protease, with H-D-Phe-AMC hydrochloride serving as the consistent fluorogenic substrate to measure inhibitory potency (typically by determining the IC₅₀ value for each compound). nih.govresearchgate.net

By comparing the potency of the different analogues, researchers can deduce which chemical groups on the inhibitor molecule are essential for binding to the enzyme and which can be modified to enhance activity or improve other properties. researchgate.net For example, an SAR study might explore how changing a specific side chain on a peptide-mimicking inhibitor affects its IC₅₀ value. This systematic approach allows for the rational design of more potent and effective drugs.

Table 2: Example of a Structure-Activity Relationship Study for a Series of Protease Inhibitors

| Compound | R₁ Group | R₂ Group | IC₅₀ (nM) |

| Lead Compound | -H | -CH₃ | 290 |

| Analogue 1 | -F | -CH₃ | 150 |

| Analogue 2 | -Cl | -CH₃ | 95 |

| Analogue 3 | -Br | -CH₃ | 110 |

| Analogue 4 | -Cl | -CH₂CH₃ | 350 |

| Analogue 5 | -Cl | -Cyclopropyl | 75 |

This table illustrates how systematic modifications to a lead compound (at positions R₁ and R₂) affect its inhibitory potency (IC₅₀), as measured in an assay using a substrate like H-D-Phe-AMC hydrochloride. This is an interactive table.

Advanced Research Avenues and Future Directions

Development of Novel H-D-Phe-AMC Conjugate Variants for Enhanced Specificity

While H-D-Phe-AMC is a valuable substrate, research is ongoing to develop novel variants with improved features for specific applications. The goal is to create new fluorogenic substrates that offer greater sensitivity, tailored selectivity for particular enzymes, and optimized performance under diverse experimental conditions.

Strategies for developing next-generation substrates include:

Amino Acid Substitution: Replacing the D-Phenylalanine residue with other natural or unnatural amino acids can dramatically alter the substrate's affinity and selectivity for different proteases. This allows for the design of substrates that are highly specific for a single enzyme or a particular family of enzymes.

Fluorophore Modification: The 7-amino-4-methylcoumarin (B1665955) (AMC) moiety can be replaced with other fluorophores. These alternative fluorescent reporters might offer properties such as different excitation/emission wavelengths to avoid interference from other molecules, increased quantum yield for a brighter signal, or enhanced stability in specific assay buffers. nih.gov

Peptide Elongation: Extending the peptide chain from a single amino acid to a dipeptide or tripeptide sequence can significantly increase specificity. For example, substrates like Suc-Ala-Ala-Pro-Phe-AMC are designed to be highly specific for chymotrypsin (B1334515). peptanova.de This approach mimics the natural recognition sequences of proteases, leading to more precise targeting.

The table below illustrates examples of how modifications to the core Phe-AMC structure create substrates for different enzymes.

Integration with Complementary Biochemical and Biophysical Techniques

To gain a more comprehensive understanding of enzyme function, data from H-D-Phe-AMC-based fluorescence assays are increasingly being integrated with other biochemical and biophysical methods. This multi-faceted approach provides a more complete picture of enzyme kinetics, structure, and mechanism.

Complementary techniques include:

Mass Spectrometry (MS): Following a fluorescence-based activity assay, MS can be used to identify the exact cleavage site within a substrate and to characterize the resulting peptide fragments. This is crucial for confirming the mode of enzyme action and for studying complex post-translational modifications. nih.gov

X-ray Crystallography: This technique can be used to determine the three-dimensional structure of a target protease in complex with a substrate analog. This provides atomic-level insights into how substrates like H-D-Phe-AMC bind to the enzyme's active site, guiding the design of more specific substrates or potent inhibitors.

Surface Plasmon Resonance (SPR): SPR can measure the binding affinity and kinetics (association and dissociation rates) between an enzyme and its substrate in real-time. This provides quantitative data that complements the enzyme activity measurements obtained from H-D-Phe-AMC assays.

By combining these methods, researchers can correlate enzymatic activity with structural features and binding dynamics, leading to a more robust understanding of the biological system under investigation.

Computational Modeling and Simulation Informed by H-D-Phe-AMC Data

Computational approaches are becoming indispensable in the study of enzyme-substrate interactions. Molecular modeling and simulations, often using data derived from assays with substrates like H-D-Phe-AMC, provide a dynamic view of the molecular recognition process. nih.gov

Key computational methods include:

Molecular Docking: This method predicts the preferred orientation of a substrate when bound to an enzyme's active site. Docking simulations of H-D-Phe-AMC with various proteases can help rationalize observed specificities and guide the design of new substrate variants.

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed, time-resolved view of the physical movements of atoms and molecules. nih.gov These simulations can reveal the conformational changes that occur within an enzyme as it binds to and cleaves H-D-Phe-AMC, offering insights into the catalytic mechanism that are not accessible through static experimental methods.

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach allows for a highly accurate calculation of the electronic changes that occur during the bond-cleavage event. By treating the active site with quantum mechanics and the rest of the protein with molecular mechanics, QM/MM can elucidate the detailed chemical steps of catalysis.

The synergy between experimental data from H-D-Phe-AMC assays and these computational tools accelerates the cycle of discovery, allowing for more informed hypotheses and more efficient design of subsequent experiments.

Expanding Applications in Systems Biology and Proteomics Research

The robust and sensitive nature of H-D-Phe-AMC and its derivatives makes them well-suited for high-throughput applications in systems biology and proteomics. nih.gov These fields aim to understand biological processes on a global scale, and fluorogenic substrates are key tools in this endeavor. nih.gov

Emerging applications include:

High-Throughput Screening (HTS): H-D-Phe-AMC is used in HTS campaigns to screen large libraries of chemical compounds for potential enzyme inhibitors. chemimpex.com This is a cornerstone of early-stage drug discovery.

Activity-Based Protein Profiling (ABPP): ABPP is a powerful chemical proteomics strategy used to measure the activity of entire enzyme families directly in complex biological samples (e.g., cell lysates or tissues). While traditional ABPP uses covalent probes, fluorogenic substrates like H-D-Phe-AMC can be adapted for activity profiling to report on the functional state of specific proteases within a complex proteome.

Functional Proteomics: In functional proteomics, the goal is to understand the function of proteins in the context of the entire proteome. nih.gov Substrate libraries containing variants of H-D-Phe-AMC can be used to map the activity of different proteases across various cellular conditions, disease states, or in response to therapeutic interventions. This provides a dynamic view of protease regulation that complements traditional proteomics, which primarily measures protein abundance. nih.gov

The expansion of these applications will continue to drive a deeper understanding of the complex roles that proteases play in health and disease, from cancer to neurodegeneration. chemimpex.com

Q & A

Q. How can researchers address batch-to-batch variability in H-D-Phe-AMC hydrochloride synthesis?

- Answer : Implement:

- QC Metrics : Require suppliers to provide NMR (≥95% purity), HPLC chromatograms, and mass spec data.

- In-House Validation : Re-test critical parameters (e.g., extinction coefficient) upon receipt.

- Collaborative Sourcing : Use multiple vendors (e.g., MedChemExpress, Sigma-Aldrich) to compare performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.